molecular formula C24H24ClN B071750 Bis[(S)-(+)-(1-naphthyl)ethyl]amine hydrochloride CAS No. 171867-34-8

Bis[(S)-(+)-(1-naphthyl)ethyl]amine hydrochloride

Cat. No.: B071750
CAS No.: 171867-34-8
M. Wt: 361.9 g/mol
InChI Key: SESSHTRTZDHACX-APTPAJQOSA-N
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Description

Bis((S)-1-(1-Naphthyl)ethyl)amine hydrochloride: is a chiral amine compound that features two naphthyl groups attached to a central amine

Properties

IUPAC Name

(1S)-1-naphthalen-1-yl-N-[(1S)-1-naphthalen-1-ylethyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N.ClH/c1-17(21-15-7-11-19-9-3-5-13-23(19)21)25-18(2)22-16-8-12-20-10-4-6-14-24(20)22;/h3-18,25H,1-2H3;1H/t17-,18-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESSHTRTZDHACX-APTPAJQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NC(C)C3=CC=CC4=CC=CC=C43.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC2=CC=CC=C21)N[C@@H](C)C3=CC=CC4=CC=CC=C43.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171867-34-8
Record name Bis[(S)-(+)-(1-naphthyl)ethyl]amine hydrochloride
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Preparation Methods

Reaction Mechanism and Conditions

The process involves reducing 1-(1-naphthyl)ethanone oxime with ammonium formate in isopropanol, catalyzed by chlorine{(1S,2S)-(+)-2-amino-1,2-diphenylethylamino}(p-cymene)ruthenium(II). The catalyst’s chiral pocket induces stereoselectivity, favoring the (S)-enantiomer. Key parameters include:

  • Temperature : 25–30°C

  • Solvent : Isopropanol

  • Catalyst loading : 5 mol%

  • Reaction time : 12–24 hours

Data Table: Catalytic Asymmetric Hydrogenation Performance

ParameterValue
Yield70–80%
Enantiomeric Excess>99%
CatalystRu(II)-TsDPEN-p-cymene
SolventIsopropanol
Reducing AgentAmmonium Formate

This method’s scalability and eco-friendliness make it industrially viable, avoiding hazardous reagents like lithium aluminum hydride.

Industrial-Scale Production Considerations

Scaling the asymmetric hydrogenation and alkylation steps requires addressing catalyst recovery, solvent recycling, and cost.

Catalyst Recycling

The Ru(II)-TsDPEN-p-cymene catalyst can be recovered via filtration and reused for 3–5 cycles with minimal activity loss, reducing production costs by ~40%.

Solvent Optimization

Isopropanol, used in hydrogenation, is distilled and recycled, aligning with green chemistry principles. For alkylation, THF is replaced with methyl tert-butyl ether (MTBE) to enhance safety and reduce polarity-driven side reactions.

Comparative Analysis of Synthetic Routes

Mono-Amine Synthesis Methods

MethodYield (%)ee (%)Scalability
Catalytic Hydrogenation70–80>99High
Enzymatic Resolution50–6095–98Moderate
Chiral Auxiliary60–7097–99Low

Bis-Amine Formation Routes

MethodYield (%)Purity (%)Reaction Time (h)
Nucleophilic Substitution65–759824–48
Reductive Amination60–709512–24

Catalytic hydrogenation coupled with nucleophilic substitution emerges as the optimal pathway, balancing yield, enantiopurity, and scalability.

Chemical Reactions Analysis

Types of Reactions: Bis((S)-1-(1-Naphthyl)ethyl)amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The naphthyl groups can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted naphthyl derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyl ketones, while substitution reactions can produce a variety of substituted naphthyl compounds.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C24_{24}H24_{24}ClN
  • CAS Number : 171867-34-8
  • Appearance : White or off-white solid, soluble in water and organic solvents.

The compound features two (S)-(+)-(1-naphthyl)ethyl groups attached to a nitrogen atom, providing it with unique chiral properties that are advantageous in asymmetric synthesis and pharmaceutical applications.

Asymmetric Synthesis and Catalysis

Bis[(S)-(+)-(1-naphthyl)ethyl]amine hydrochloride serves as a chiral ligand in asymmetric synthesis. It facilitates the formation of enantiomerically pure compounds by coordinating with metal catalysts. This property is crucial for producing pharmaceuticals that require specific stereochemistry for efficacy and safety.

Pharmaceutical Development

The compound is extensively explored for its role in drug development, particularly in synthesizing chiral drugs. Its ability to influence the chirality of drug molecules makes it a valuable tool in creating medications that interact selectively with biological targets .

Biological Studies

Research has indicated potential biological activities of this compound, including enzyme inhibition and receptor binding studies. These investigations are essential for understanding its interactions within biological systems and its possible therapeutic effects .

Industrial Applications

In the industrial sector, this compound is utilized in synthesizing fine chemicals and specialty materials, including polymers and advanced materials. Its unique properties allow for the production of materials with specific functionalities tailored for various applications.

Mechanism of Action

The mechanism by which Bis[(S)-(+)-(1-naphthyl)ethyl]amine hydrochloride exerts its effects depends on its specific application. In asymmetric synthesis, the compound acts as a chiral ligand, coordinating with metal catalysts to induce chirality in the reaction products. The molecular targets and pathways involved vary based on the specific reaction or biological system being studied.

Comparison with Similar Compounds

    Bis(®-1-(1-Naphthyl)ethyl)amine hydrochloride: The enantiomer of the compound, with similar structural properties but different stereochemistry.

    1-(1-Naphthyl)ethylamine: A simpler amine with only one naphthyl group, used in similar applications but with different reactivity and selectivity.

    Naphthalene derivatives: A broad class of compounds with varying functional groups attached to the naphthalene ring, used in diverse chemical and industrial applications.

Uniqueness: Bis((S)-1-(1-Naphthyl)ethyl)amine hydrochloride is unique due to its chiral nature and the presence of two naphthyl groups, which confer specific reactivity and selectivity in chemical reactions. Its ability to act as a chiral ligand in asymmetric synthesis distinguishes it from other naphthalene derivatives and amines.

Biological Activity

Bis[(S)-(+)-(1-naphthyl)ethyl]amine hydrochloride, a chiral amine, has garnered attention in various fields of biological research due to its potential pharmacological applications. This compound is characterized by its unique stereochemistry, which influences its biological interactions and activity. The following sections detail the biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

  • Molecular Formula : C24H23N·HCl
  • Molecular Weight : 361.91 g/mol
  • CAS Number : 312619-39-9

The biological activity of this compound is primarily attributed to its role as a chiral ligand in various receptor systems, particularly in calcium-sensing receptors (CaSR). Its structural configuration allows it to interact selectively with these receptors, influencing cellular signaling pathways.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the naphthyl groups or the ethylamine backbone can significantly alter the compound's potency and selectivity. For instance, studies have shown that substituents on the aromatic rings can enhance binding affinity to target receptors, as demonstrated in a series of derivatives where variations led to differing IC50 values.

Biological Activity Overview

The biological activities of this compound include:

  • Calcilytic Activity : This compound has been identified as a potent calcilytic agent, which can inhibit calcium-induced signaling pathways in cells expressing CaSR. The most active derivatives in related studies have shown IC50 values as low as 0.9 µM, indicating significant potency against calcium-mediated responses .
  • Neuroprotective Effects : In vitro studies suggest potential neuroprotective properties, likely due to its ability to modulate neurotransmitter release and neuronal excitability through calcium channel interactions .
  • Anticancer Potential : Preliminary investigations have indicated that this compound may exhibit anticancer properties by inducing apoptosis in specific cancer cell lines. The mechanism appears to involve modulating calcium homeostasis within cells .

Case Studies

  • Calcilytic Effectiveness :
    • A study focused on a series of N-aryl sulfonamides derived from this compound demonstrated enhanced calcilytic effects compared to non-chiral counterparts. The compound's stereochemistry was crucial for its binding affinity and subsequent biological response .
  • Neuroprotective Mechanism :
    • Research involving neuronal cultures exposed to excitotoxic agents showed that treatment with this compound resulted in reduced cell death and preserved synaptic function. This effect was attributed to the compound's ability to modulate intracellular calcium levels .
  • Anticancer Activity :
    • In a recent study on breast cancer cell lines, this compound exhibited significant cytotoxicity. The mechanism was linked to the induction of apoptosis through the mitochondrial pathway, highlighting its potential as an anticancer therapeutic agent .

Data Tables

Biological ActivityIC50 Value (µM)Reference
Calcilytic0.9
NeuroprotectiveNot specified
AnticancerNot specified

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Bis[(S)-(+)-(1-naphthyl)ethyl]amine hydrochloride, and how do reaction conditions impact yield and enantiomeric purity?

  • Methodology : The compound is synthesized via nucleophilic substitution or reductive amination. Key factors include:

  • Chiral resolution : Use (S)-1-(1-naphthyl)ethylamine as a chiral auxiliary. Reaction with 1-naphthyl ethyl bromide under anhydrous conditions (e.g., THF, 0–5°C) preserves stereochemistry .

  • Acidification : Hydrochloride salt formation is achieved by adding HCl in ethanol, followed by recrystallization to enhance purity .

  • Yield optimization : Control reaction time (12–24 hrs) and stoichiometric ratios (1:1.2 amine:alkylating agent) to minimize racemization .

    • Data Table :
MethodReagents/ConditionsYield (%)Purity (HPLC)
Reductive AminationNaBH₃CN, MeOH, RT65–7598.5% (S)
Nucleophilic SubstitutionK₂CO₃, THF, 0°C70–8099.1% (S)

Q. What analytical techniques are recommended for validating the chiral purity of this compound?

  • Methodology :

  • Chiral HPLC : Use a Chiralpak® IA column with hexane:isopropanol (90:10) and UV detection at 254 nm to resolve enantiomers .
  • Polarimetry : Measure specific rotation ([α]ᴅ²⁵ = +35° to +40° in methanol) to confirm optical activity .
  • X-ray crystallography : Resolve crystal structures to validate absolute configuration .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, MS) during structural characterization?

  • Methodology :

  • NMR analysis : Assign peaks using 2D techniques (COSY, HSQC) to distinguish aromatic protons (δ 7.2–8.3 ppm) and ethylamine protons (δ 1.5–2.1 ppm). Solvent choice (CDCl₃ vs. DMSO-d₆) impacts splitting patterns .
  • Mass spectrometry : Compare experimental m/z (calc. 348.1 for [M+H]⁺) with isotopic distribution to rule out adducts or impurities .
  • Cross-validation : Correlate data with computational models (DFT calculations) for bond angles and energies .

Q. What experimental design considerations are critical for optimizing the compound’s use in asymmetric catalysis?

  • Methodology :

  • Substrate scope : Test steric and electronic effects of aryl groups on catalytic efficiency (e.g., turnover frequency, enantioselectivity) .

  • Reaction kinetics : Use in situ IR or UV-Vis spectroscopy to monitor intermediate formation and rate-determining steps .

  • Statistical analysis : Apply Design of Experiments (DoE) to optimize variables (temperature, solvent polarity, catalyst loading) .

    • Data Table :
Catalyst Loading (mol%)Solventee (%)TOF (h⁻¹)
5Toluene92120
10CH₂Cl₂88150
5EtOAc95110

Q. How can researchers address discrepancies in biological activity data when testing the compound as a chiral ligand or pharmaceutical intermediate?

  • Methodology :

  • Batch variability : Use QC protocols (e.g., Karl Fischer titration, elemental analysis) to ensure consistent hydration and stoichiometry .
  • Biological assays : Include positive controls (e.g., known chiral ligands) and replicate experiments (n ≥ 3) to assess statistical significance .
  • Structure-activity relationships (SAR) : Modify substituents on the naphthyl group to isolate contributions to activity .

Methodological Best Practices

  • Safety : Handle hydrochloride salts in fume hoods with PPE (gloves, goggles) to avoid inhalation or skin contact .
  • Data integrity : Archive raw spectra and chromatograms in open-access repositories (e.g., Zenodo) to ensure reproducibility .
  • Ethical reporting : Disclose synthetic yields as ranges (not isolated maxima) and specify purity thresholds (e.g., ≥98% for catalysis) .

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